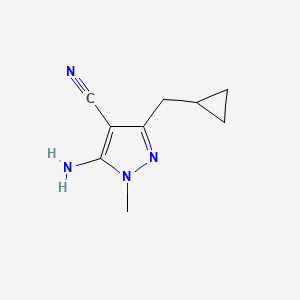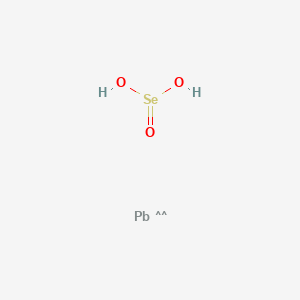![molecular formula C32H30AgN8-4 B12340758 Silver, [29H,31H-phthalocyaninato(2-)-kN29,kN30,kN31,kN32]-, (SP-4-1)-](/img/structure/B12340758.png)
Silver, [29H,31H-phthalocyaninato(2-)-kN29,kN30,kN31,kN32]-, (SP-4-1)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Silver, [29H,31H-phthalocyaninato(2-)-kN29,kN30,kN31,kN32]-, (SP-4-1)- is a complex compound that belongs to the family of phthalocyanines. Phthalocyanines are macrocyclic compounds with a structure similar to that of porphyrins, which are known for their vibrant colors and extensive applications in dyes, pigments, and as catalysts. The incorporation of silver into the phthalocyanine structure enhances its properties, making it useful in various scientific and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Silver, [29H,31H-phthalocyaninato(2-)-kN29,kN30,kN31,kN32]-, (SP-4-1)- typically involves the reaction of phthalocyanine with a silver salt under controlled conditions. One common method includes the following steps:
Preparation of Phthalocyanine: Phthalocyanine is synthesized by heating phthalonitrile in the presence of a metal catalyst.
Incorporation of Silver: The phthalocyanine is then reacted with a silver salt, such as silver nitrate, in a suitable solvent like dimethylformamide (DMF) under reflux conditions. The reaction is typically carried out at elevated temperatures (around 150-200°C) for several hours to ensure complete incorporation of the silver ion into the phthalocyanine ring.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large quantities of phthalonitrile and silver salts are used.
Optimization of Reaction Conditions: Reaction conditions such as temperature, solvent, and reaction time are optimized to maximize yield and purity.
Purification: The final product is purified using techniques like recrystallization or chromatography to remove any impurities.
Analyse Chemischer Reaktionen
Types of Reactions
Silver, [29H,31H-phthalocyaninato(2-)-kN29,kN30,kN31,kN32]-, (SP-4-1)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: The compound can undergo substitution reactions where one or more of its substituents are replaced by other groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature or slightly elevated temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in solvents like ethanol or tetrahydrofuran (THF) at room temperature.
Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution; reactions are often carried out in polar solvents under reflux conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example:
Oxidation: Oxidized derivatives of the phthalocyanine ring.
Reduction: Reduced forms of the compound with altered oxidation states of the silver ion.
Substitution: Substituted phthalocyanine derivatives with different functional groups.
Wissenschaftliche Forschungsanwendungen
Silver, [29H,31H-phthalocyaninato(2-)-kN29,kN30,kN31,kN32]-, (SP-4-1)- has a wide range of scientific research applications, including:
Chemistry: Used as a catalyst in various organic reactions due to its ability to facilitate electron transfer processes.
Biology: Employed in biological imaging and as a photosensitizer in photodynamic therapy for cancer treatment.
Medicine: Investigated for its antimicrobial properties and potential use in wound dressings and coatings for medical devices.
Industry: Utilized in the production of dyes, pigments, and as a component in electronic devices such as organic solar cells and light-emitting diodes (LEDs).
Wirkmechanismus
The mechanism of action of Silver, [29H,31H-phthalocyaninato(2-)-kN29,kN30,kN31,kN32]-, (SP-4-1)- involves its ability to interact with various molecular targets and pathways. The silver ion in the compound can:
Generate Reactive Oxygen Species (ROS): Under light irradiation, the compound can produce ROS, which can damage cellular components and lead to cell death.
Bind to Biological Molecules: The silver ion can bind to proteins, DNA, and other biomolecules, disrupting their normal function.
Catalyze Reactions: The compound can act as a catalyst in redox reactions, facilitating electron transfer and altering the oxidation state of other molecules.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Copper Phthalocyanine: Similar structure but with copper instead of silver. Used extensively in dyes and pigments.
Zinc Phthalocyanine: Contains zinc and is used in photodynamic therapy and as a photosensitizer.
Iron Phthalocyanine: Contains iron and is used as a catalyst in various chemical reactions.
Uniqueness
Silver, [29H,31H-phthalocyaninato(2-)-kN29,kN30,kN31,kN32]-, (SP-4-1)- is unique due to the presence of the silver ion, which imparts distinct properties such as enhanced antimicrobial activity and the ability to generate ROS under light irradiation. These properties make it particularly useful in medical and industrial applications where other phthalocyanines may not be as effective.
Eigenschaften
Molekularformel |
C32H30AgN8-4 |
|---|---|
Molekulargewicht |
634.5 g/mol |
IUPAC-Name |
silver;(1Z,11Z,20Z,28Z)-2,11,20,29-tetraza-37,38,39,40-tetrazanidanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1,3,5,7,9,11,20,22,24,26,28-undecaene |
InChI |
InChI=1S/C32H30N8.Ag/c1-2-10-18-17(9-1)25-33-26(18)38-28-21-13-5-6-14-22(21)30(35-28)40-32-24-16-8-7-15-23(24)31(36-32)39-29-20-12-4-3-11-19(20)27(34-29)37-25;/h1-2,7-10,15-16,19-22,27-28H,3-6,11-14H2;/q-4; |
InChI-Schlüssel |
AQIXTMHIVAGJGL-UHFFFAOYSA-N |
Isomerische SMILES |
C1CC2C3/N=C/4\[N-]/C(=N\C5[N-]/C(=N\C6=C7C(=C([N-]6)/N=C(/C2CC1)\[N-]3)C=CC=C7)/C8C5CCCC8)/C9=CC=CC=C49.[Ag] |
Kanonische SMILES |
C1CCC2C(C1)C3[N-]C2=NC4=C5C=CC=CC5=C([N-]4)N=C6C7CCCCC7C([N-]6)N=C8C9=CC=CC=C9C(=N3)[N-]8.[Ag] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



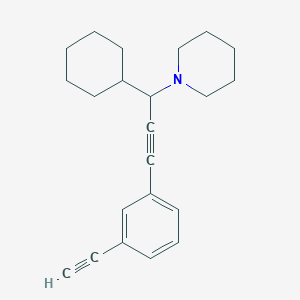

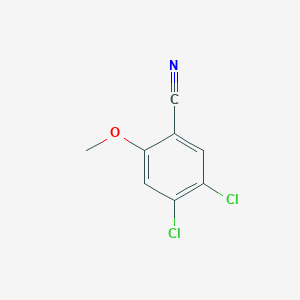
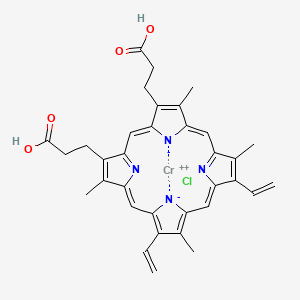

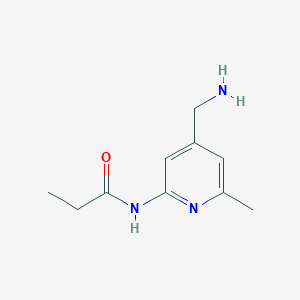
![5-chloro-2-N-[(4-fluorophenyl)methyl]-4-N-(5-propan-2-yloxypyrazolidin-3-yl)pyrimidine-2,4-diamine](/img/structure/B12340705.png)



